2-(Benzyloxy)malonaldehyde
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Overview
Description
2-(Benzyloxy)malonaldehyde is an organic compound characterized by the presence of a benzyl ether group attached to a malonaldehyde backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. It is often utilized in various synthetic applications and research studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)malonaldehyde typically involves the reaction of malonaldehyde with benzyl alcohol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the formation of the benzyl ether linkage. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide. These reactions typically result in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl ether group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Varied depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)malonaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification due to its reactive aldehyde group.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents, often involves this compound.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)malonaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, leading to the formation of imines. This reactivity is crucial in various biochemical pathways and synthetic applications. The benzyl ether group also contributes to its overall reactivity and stability, making it a versatile compound in organic synthesis.
Comparison with Similar Compounds
2-Benzyloxybenzaldehyde: Shares the benzyl ether group but differs in the aldehyde positioning.
Malonaldehyde: The parent compound without the benzyl ether group.
Benzyloxyacetaldehyde: Similar structure but with a different aldehyde positioning.
Uniqueness: 2-(Benzyloxy)malonaldehyde is unique due to the combination of the benzyl ether group and the malonaldehyde backbone. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications.
Properties
CAS No. |
90843-63-3 |
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Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-phenylmethoxypropanedial |
InChI |
InChI=1S/C10H10O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-7,10H,8H2 |
InChI Key |
BQEFYCHZIYNSFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(C=O)C=O |
Origin of Product |
United States |
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